molecular formula C6H3BrF2 B153491 1-Bromo-2,6-difluorobenzene CAS No. 64248-56-2

1-Bromo-2,6-difluorobenzene

Cat. No.: B153491
CAS No.: 64248-56-2
M. Wt: 192.99 g/mol
InChI Key: HRZTZLCMURHWFY-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluorobenzene is a reagent used in the synthesis of pharmacologically active compounds. A reagent in the synthesis of small-molecule anticonvulsant agents as well as antiproliferative agents.
Three-component coupling reaction of 1-bromo-2,6-difluorobenzene with benzyne and isocyanides has been reported.

Scientific Research Applications

Vibrational Spectroscopy Studies

1-Bromo-2,6-difluorobenzene has been analyzed using vibrational spectroscopy techniques. These studies provide valuable insights into the molecular vibrations and structure of the compound. Zero-order normal coordinate analysis was used to understand the in-plane and out-of-plane vibrations of the molecule (Reddy & Rao, 1994).

Organometallic Synthesis and Functionalization

Organometallic methods have been applied to this compound for regioflexible substitution, demonstrating its potential in the synthesis of various benzoic acids and bromobenzoic acids. This highlights its role in creating compounds with potential applications in various fields (Schlosser & Heiss, 2003).

Technological Synthesis Approaches

Research has been conducted to develop economical methods for synthesizing this compound, emphasizing high yield and purity. Such advancements are crucial for making this compound more accessible for various research and industrial applications (He-ping, 2005).

Photodissociation Dynamics

This compound has been a subject of study in the field of photodissociation dynamics. Understanding the behavior of this compound under UV light can provide insights into the fundamental processes of photo-induced chemistry in aromatic molecules (He et al., 2020).

Catalytic Processes

The compound has been utilized in studies focusing on catalytic processes, such as the CuI-catalyzed domino process. This research opens doors to novel synthetic pathways and the creation of complex molecules with potential practical applications (Lu et al., 2007).

Safety and Hazards

1-Bromo-2,6-difluorobenzene is classified as a flammable liquid and vapor. It can cause skin and eye irritation. It may also cause respiratory irritation . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

2-bromo-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZTZLCMURHWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214462
Record name 1-Bromo-2,6-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64248-56-2
Record name 2-Bromo-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64248-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,6-difluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,6-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,6-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that the photodissociation of 1-bromo-2,6-difluorobenzene doesn't follow a simple bond-fission mechanism. Could you elaborate on the dynamics observed and the factors contributing to this complexity?

A: While this compound appears symmetric, its photodissociation doesn't follow a simple C-Br bond breaking process as one might expect. The angular distribution of the Br(2P3/2) product, a key indicator of the dissociation process, shows significant variation with increasing photon energy. [] This suggests a more intricate mechanism than a straightforward bond fission. Theoretical calculations point to the involvement of two additional molecular coordinates:

  1. Asymmetric C-F stretching: This vibration alters the orientation of the transition dipole moment, further influencing the dissociation dynamics. []

Q2: What analytical techniques were employed to study the photodissociation of this compound?

A: The primary technique used to study the photodissociation dynamics of this compound was imaging of the recoiling velocity distributions of photofragments. [] This technique allows researchers to visualize the speed and angular distribution of the fragments produced during the photodissociation process, providing valuable insights into the underlying mechanisms. This experimental data was then complemented by ab initio calculations to further elucidate the potential energy surfaces and dynamics involved. []

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